molecular formula C6H12O B7769792 3-Hexanone CAS No. 63072-44-6

3-Hexanone

Cat. No.: B7769792
CAS No.: 63072-44-6
M. Wt: 100.16 g/mol
InChI Key: PFCHFHIRKBAQGU-UHFFFAOYSA-N
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Description

It is a colorless liquid with a sweet, fruity odor and is used primarily as a solvent and chemical intermediate . The compound is part of the ketone family, characterized by a carbonyl group (C=O) bonded to two alkyl groups.

Preparation Methods

Chemical Reactions Analysis

3-Hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Addition: Grignard reagents, hydrazine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 3-Hexanol.

    Nucleophilic Addition: Alcohols, amines.

Scientific Research Applications

3-Hexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products, depending on the nucleophile involved .

Comparison with Similar Compounds

3-Hexanone can be compared with other similar ketones, such as:

    2-Hexanone (Methyl n-butyl ketone): Similar in structure but with the carbonyl group at a different position.

    3-Pentanone (Diethyl ketone): A shorter chain ketone with similar properties.

    2-Pentanone (Methyl propyl ketone): Another ketone with a different carbonyl position.

Uniqueness: this compound is unique due to its specific position of the carbonyl group, which influences its reactivity and applications. Its sweet, fruity odor also distinguishes it from other ketones .

Properties

IUPAC Name

hexan-3-one
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InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

PFCHFHIRKBAQGU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC
Source PubChem
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021608
Record name 3-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name 3-Hexanone
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Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
Record name 3-Hexanone
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Solubility

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions
Record name 3-Hexanone
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Density

0.812-0.818
Record name 3-Hexanone
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Vapor Pressure

13.9 [mmHg]
Record name 3-Hexanone
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CAS No.

589-38-8, 63072-44-6
Record name 3-Hexanone
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Record name 3-HEXANONE
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Melting Point

-55.5 °C
Record name 3-Hexanone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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